Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate
Description
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate is a specialized propanedioate derivative featuring a benzenesulfonyl-methylamino substituent at the central carbon of the propanedioate backbone. This compound is synthesized via nucleophilic substitution or catalytic coupling reactions, often involving bromomalonate intermediates and sulfonamide-containing amines. Its structural complexity arises from the combination of a sulfonyl group (electron-withdrawing) and a methylamino group (electron-donating), which influence its reactivity and physicochemical properties . Key analytical data, such as $ ^1H $-NMR and $ ^{13}C $-NMR spectra, highlight distinct chemical shifts attributed to the benzenesulfonyl moiety (e.g., aromatic protons at δ 7.22–7.39 ppm) and the ethyl ester groups (δ 1.30 ppm for CH$ _2$CH$ _3 $) .
Properties
CAS No. |
583059-86-3 |
|---|---|
Molecular Formula |
C14H19NO6S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
diethyl 2-[benzenesulfonyl(methyl)amino]propanedioate |
InChI |
InChI=1S/C14H19NO6S/c1-4-20-13(16)12(14(17)21-5-2)15(3)22(18,19)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI Key |
XFLITLQYRMRBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate typically involves the reaction of benzenesulfonyl chloride with methylamine to form the intermediate benzenesulfonyl methylamine. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the benzenesulfonyl methylamine intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Industry: It may be used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Structural Differences :
- Substituent : Benzyl group replaces benzenesulfonyl.
- Electronic Effects : The benzyl group is less electron-withdrawing than the benzenesulfonyl group, altering the compound’s nucleophilicity.
1,3-Diethyl 2-[(2,3-Dihydro-1H-Inden-5-Yl)(Methyl)Amino]Propanedioate
Structural Differences :
- Substituent : 2,3-Dihydroindenyl group replaces benzenesulfonyl.
1,3-Dimethyl 2-[2-Amino-4-(Methylsulfonyl)Phenyl]Propanedioate
Structural Differences :
- Ester Groups : Methyl esters replace ethyl esters.
- Substituent : Methylsulfonylphenyl group at C2.
Key Data :
- Physicochemical Properties : Higher crystallinity due to methyl ester compactness.
- Applications : Intermediate in sulfonamide-based drug synthesis .
Comparative Analysis Table
Research Findings and Implications
- Reactivity Trends : The benzenesulfonyl group in the target compound enhances electrophilicity at the propanedioate core, facilitating nucleophilic attacks in drug intermediate synthesis .
- Synthetic Efficiency : Gold-catalyzed methods (e.g., for indenyl derivatives) offer higher regioselectivity compared to traditional substitution routes .
- Thermal Stability : Methyl esters (as in 1,3-dimethyl derivatives) exhibit lower thermal stability than ethyl esters due to reduced steric hindrance .
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